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  • Product: 1-(3-Methoxy-5-methylphenyl)propan-1-amine
  • CAS: 1337307-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)propan-1-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(3-methoxy-5-methylphenyl)propan-1-amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-5-methylphenyl)propan-1-amine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its chemical architecture, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. Modifications to the aromatic ring and the ethylamine side chain can profoundly influence the pharmacological profile, leading to compounds with diverse therapeutic applications. 1-(3-Methoxy-5-methylphenyl)propan-1-amine belongs to this versatile class of molecules. Its structure, featuring a methoxy and a methyl group on the phenyl ring at the 3 and 5 positions respectively, and a propyl-1-amine chain, suggests potential interactions with various biological targets within the central nervous system. Understanding the nuanced relationship between its structure and properties is crucial for exploring its therapeutic potential.

Chemical Structure and Predicted Properties

The structural and predicted physicochemical properties of 1-(3-methoxy-5-methylphenyl)propan-1-amine are summarized below. These predicted values offer a preliminary understanding of the compound's behavior in various chemical and biological systems.

Molecular Structure

The chemical structure of 1-(3-methoxy-5-methylphenyl)propan-1-amine is characterized by a benzene ring substituted with a methoxy group at the third position and a methyl group at the fifth position. A 1-aminopropane group is attached to the first position of the phenyl ring.

IdentifierValue
Molecular Formula C₁₁H₁₇NO
IUPAC Name 1-(3-methoxy-5-methylphenyl)propan-1-amine
SMILES CCC(C1=CC(=CC(=C1)C)OC)N
InChI InChI=1S/C11H17NO/c1-4-11(12)9-5-8(2)6-10(7-9)13-3/h5-7,11H,4,12H2,1-3H3
InChIKey WYRDCGOTANWNOL-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties. These values are computationally derived and provide a useful starting point for experimental design.

PropertyPredicted ValueSource
Molecular Weight 179.26 g/mol ChemScene[1]
Monoisotopic Mass 179.13101 DaPubChemLite
XlogP 2.0PubChemLite
Topological Polar Surface Area (TPSA) 35.25 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Proposed Synthesis: A Reductive Amination Approach

A highly plausible and efficient method for the synthesis of 1-(3-methoxy-5-methylphenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(3-methoxy-5-methylphenyl)propan-1-one. This widely utilized transformation in organic synthesis offers a direct and often high-yielding route to primary amines.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product Ketone 1-(3-Methoxy-5-methylphenyl)propan-1-one Imine_Formation Imine Formation Ketone->Imine_Formation AmineSource Ammonia or Ammonium Salt AmineSource->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Imine Product 1-(3-Methoxy-5-methylphenyl)propan-1-amine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing_Agent->Reduction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Imine_Formation Solvent->Reduction

Caption: Proposed synthetic workflow for 1-(3-methoxy-5-methylphenyl)propan-1-amine via reductive amination.

Step-by-Step Experimental Protocol

This protocol is a general guideline based on established reductive amination procedures. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the desired yield and purity.

Materials:

  • 1-(3-Methoxy-5-methylphenyl)propan-1-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-methoxy-5-methylphenyl)propan-1-one (1.0 eq).

  • Solvent and Amine Source: Dissolve the ketone in anhydrous methanol (to a concentration of approximately 0.2-0.5 M). Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The choice of reducing agent is critical; sodium cyanoborohydride is effective at slightly acidic pH, which is often established by the ammonium salt, while sodium triacetoxyborohydride is a milder and less toxic alternative that can be used under neutral or slightly acidic conditions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-methoxy-5-methylphenyl)propan-1-amine.

Expected Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques. Below are the predicted key spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • Aromatic protons will appear as multiplets or distinct singlets/doublets in the aromatic region (δ 6.5-7.5 ppm).

    • The methoxy group (-OCH₃) protons will be a sharp singlet around δ 3.8 ppm.

    • The methyl group (-CH₃) on the phenyl ring will present as a singlet around δ 2.3 ppm.

    • The benzylic proton (-CH(NH₂)-) will be a multiplet, likely a triplet or quartet, depending on the coupling with the adjacent methylene protons.

    • The methylene protons (-CH₂-) of the propyl chain will show as a multiplet.

    • The terminal methyl protons (-CH₃) of the propyl chain will be a triplet.

    • The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR will display a unique signal for each carbon atom in a different chemical environment.

    • Aromatic carbons will resonate in the δ 110-160 ppm region.

    • The methoxy carbon will be around δ 55 ppm.

    • The benzylic carbon will be in the δ 50-60 ppm range.

    • The aliphatic carbons of the propyl chain and the phenyl-attached methyl group will appear in the upfield region (δ 10-40 ppm).

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.

  • ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 180.1383.[2]

  • EI-MS: The fragmentation pattern would likely show a prominent peak corresponding to the loss of the ethyl group via benzylic cleavage, a characteristic fragmentation for phenethylamines.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]

  • C-H stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O stretch: The aryl-alkyl ether C-O stretch will be visible around 1000-1300 cm⁻¹.

  • N-H bend: The N-H bending vibration is expected around 1590-1650 cm⁻¹.

Potential Pharmacological Significance and Applications

While the specific pharmacology of 1-(3-methoxy-5-methylphenyl)propan-1-amine has not been reported, its structural similarity to known psychoactive compounds suggests it may possess activity at monoamine transporters or receptors. For instance, related substituted amphetamines and phenethylamines are known to interact with serotonin, dopamine, and norepinephrine systems.[4][5] The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity. Therefore, this compound could serve as a valuable tool compound for structure-activity relationship (SAR) studies in the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to elucidate its specific biological targets and pharmacological effects.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 1-(3-methoxy-5-methylphenyl)propan-1-amine. By combining established chemical principles with data from analogous compounds, a comprehensive profile encompassing its structure, properties, synthesis, and expected analytical characteristics has been constructed. The proposed synthetic route via reductive amination offers a practical and efficient method for its preparation, paving the way for future experimental investigation. The insights provided herein are intended to empower researchers and scientists to further explore the chemical and biological landscape of this intriguing phenethylamine derivative.

References

  • PubChem. (n.d.). 1-(3-methoxy-5-methylphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668.
  • Wikipedia. (2023). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine CH3CH2CH2NH2. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profile and Mechanism of Action of 1-(3-Methoxy-5-methylphenyl)propan-1-amine: A Predictive Analysis and Characterization Workflow

An In-Depth Technical Guide Executive Summary 1-(3-Methoxy-5-methylphenyl)propan-1-amine is a novel phenethylamine derivative for which no public pharmacological data currently exists[1]. Its structural architecture, fea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

1-(3-Methoxy-5-methylphenyl)propan-1-amine is a novel phenethylamine derivative for which no public pharmacological data currently exists[1]. Its structural architecture, featuring a propan-1-amine backbone and a substituted phenyl ring, places it within a class of compounds known for potent psychoactive effects mediated by interactions with monoamine transporters. This guide provides a predictive pharmacological profile based on established structure-activity relationships (SAR) of related amphetamines and cathinones. We hypothesize that 1-(3-Methoxy-5-methylphenyl)propan-1-amine functions as a monoamine releasing agent, likely with a preference for the dopamine and norepinephrine transporters over the serotonin transporter.

To validate this hypothesis, this document outlines a comprehensive, multi-step experimental workflow. It provides detailed, field-proven protocols for in-vitro characterization, including radioligand binding assays to determine affinity and functional neurotransmitter release assays to elucidate the mechanism of action (reuptake inhibitor vs. releasing agent). By presenting this predictive framework and the means to test it, we offer a complete roadmap for the scientific investigation of this and other novel psychoactive compounds.

Structural Analysis and Predicted Pharmacological Profile

Molecular Deconstruction

The structure of 1-(3-Methoxy-5-methylphenyl)propan-1-amine can be deconstructed into two key components:

  • The Phenethylamine Core: The underlying scaffold is a phenethylamine, specifically a propan-1-amine. This differs from amphetamine, which is a propan-2-amine. This structural feature is critical as it maintains the fundamental pharmacophore necessary for interaction with monoamine transporters[2]. The absence of a β-keto group distinguishes it from the cathinone class, suggesting it is more structurally analogous to substituted amphetamines[3].

  • Phenyl Ring Substitutions: The phenyl ring is decorated with a methoxy group at the 3-position and a methyl group at the 5-position. Such substitutions are known to significantly modulate a compound's potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[4][5].

Prediction from Structure-Activity Relationships (SAR)

Based on extensive research into substituted amphetamines and cathinones, we can formulate a testable hypothesis regarding the pharmacology of this molecule:

  • Mechanism of Action: Like amphetamine, the primary amine and the alkyl chain length suggest the molecule will act as a substrate for monoamine transporters, inducing reverse transport (efflux or "release") rather than simply blocking reuptake[2][5].

  • Transporter Selectivity:

    • Generally, unsubstituted phenethylamines display higher potency at DAT and NET compared to SERT[3].

    • The addition of a methoxy group, as seen in related compounds like 3-methoxy-4,5-methylenedioxyphenylisopropylamine (MMDA), can introduce complex effects, often enhancing serotonergic activity[6]. However, the specific 3-methoxy-5-methyl substitution pattern is unique. Without direct data, we predict a primary dopaminergic/noradrenergic profile, but serotonergic activity cannot be ruled out and must be empirically determined.

    • Therefore, a likely profile is DAT/NET > SERT in terms of potency as a releasing agent.

Hypothesis: 1-(3-Methoxy-5-methylphenyl)propan-1-amine is a monoamine transporter substrate that preferentially induces dopamine and norepinephrine release over serotonin release.

In-Vitro Experimental Characterization Workflow

To empirically determine the pharmacological profile and validate our hypothesis, a two-stage in-vitro investigation is required: (1) assess the compound's binding affinity to the three key monoamine transporters, and (2) determine its functional activity as either a reuptake inhibitor or a releasing agent at each transporter.

Workflow Overview

The following diagram outlines the logical flow for in-vitro characterization.

G cluster_0 Phase 1: Affinity Determination cluster_1 Phase 2: Functional Characterization cluster_2 Outcome A Prepare Membranes from HEK293 cells expressing hDAT, hNET, or hSERT B Radioligand Binding Assay (Competition with [3H]WIN 35,428, [3H]Nisoxetine, [3H]Citalopram) A->B C Data Analysis: Calculate Ki values for DAT, NET, SERT B->C G Data Analysis: Compare IC50 and EC50 values to classify as Releaser vs. Inhibitor C->G Affinity data informs functional assay design D Prepare Transporter-expressing HEK293 cells or Rat Brain Synaptosomes E Functional Assay 1: Neurotransmitter Uptake Inhibition (Measure IC50) D->E F Functional Assay 2: Neurotransmitter Release (Measure EC50 and Emax) D->F E->G F->G H Complete Pharmacological Profile: Affinity (Ki) Function (IC50/EC50) Selectivity (e.g., DAT/SERT ratio) G->H

Caption: Workflow for In-Vitro Pharmacological Characterization.

Protocol 1: Monoamine Transporter Affinity via Radioligand Binding

This protocol determines the compound's binding affinity (Kᵢ) at human DAT, NET, and SERT. A high affinity (low Kᵢ value) indicates strong binding to the transporter.

Causality: This is the foundational experiment. Before we can know what a compound does, we must determine if it physically interacts with the target. This competition assay measures how effectively our test compound displaces a known high-affinity radiolabeled ligand from the transporter binding site.

Methodology: [7][8][9]

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing either human DAT (hDAT), hNET, or hSERT.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Competition Binding Assay (96-well plate format):

    • To each well, add:

      • 150 µL of membrane preparation (containing 10-50 µg of protein).

      • 50 µL of the test compound at various concentrations (e.g., 11-point serial dilution from 0.1 nM to 100 µM).

      • 50 µL of a specific radioligand at a concentration near its Kₑ value.

        • For DAT: [³H]WIN 35,428

        • For NET: [³H]Nisoxetine

        • For SERT: [³H]Citalopram

    • Total Binding Control: Wells containing only membrane and radioligand (no test compound).

    • Non-specific Binding Control: Wells containing membrane, radioligand, and a saturating concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C, presoaked in polyethyleneimine), trapping the membranes.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter (counts per minute, CPM).

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TransporterRadioligandPredicted Kᵢ (nM) for 1-(3-Methoxy-5-methylphenyl)propan-1-amine
hDAT[³H]WIN 35,42810 - 100
hNET[³H]Nisoxetine20 - 200
hSERT[³H]Citalopram500 - 2000
Table 1: Hypothetical affinity data summary. Lower Kᵢ values indicate higher binding affinity.
Protocol 2: Functional Activity via Neurotransmitter Release Assay

This protocol determines if the compound is a substrate (releaser) or a blocker (reuptake inhibitor). It directly measures the compound's ability to induce the efflux of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.

Causality: A low Kᵢ value from the binding assay confirms interaction but doesn't describe its nature. A compound can bind and block the transporter (inhibitor) or bind, be translocated, and trigger reverse transport (releaser). This functional assay is the definitive test. If the compound is a releaser, it will have a potent EC₅₀ value in this assay. If it is only a reuptake inhibitor, it will show little to no activity.

Methodology: [10][11]

  • Preparation:

    • Use either HEK293 cells stably expressing the transporter of interest or freshly prepared rat brain synaptosomes (e.g., from striatum for DAT).

    • Pre-load the cells/synaptosomes by incubating them with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) for 30 minutes at 37°C.

  • Release Assay:

    • Wash the pre-loaded cells/synaptosomes with buffer to remove extracellular radiolabel.

    • Resuspend the cells/synaptosomes in fresh buffer and aliquot into a 96-well plate.

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Basal Release Control: Wells with buffer only.

    • Maximal Release Control: Wells with a known potent releaser (e.g., d-amphetamine for DAT).

    • Incubate for 10-30 minutes at 37°C.

  • Separation and Quantification:

    • Terminate the assay by rapidly filtering the plate, separating the cells/synaptosomes (containing remaining intracellular radiolabel) from the supernatant (containing released radiolabel).

    • Quantify the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Express the data as a percentage of the total pre-loaded radioactivity.

    • Plot the percentage of release against the log concentration of the test compound.

    • Fit the curve using non-linear regression to determine the EC₅₀ (concentration producing 50% of maximal release) and the Eₘₐₓ (maximum effect).

Data Presentation:

TransporterTestParameterPredicted Value for 1-(3-Methoxy-5-methylphenyl)propan-1-amine
hDATReleaseEC₅₀ (nM)50 - 250
hDATReleaseEₘₐₓ (%)> 80% (vs. Amphetamine)
hNETReleaseEC₅₀ (nM)100 - 500
hNETReleaseEₘₐₓ (%)> 70% (vs. Amphetamine)
hSERTReleaseEC₅₀ (nM)> 1000
hSERTReleaseEₘₐₓ (%)< 30% (vs. MDMA)
Table 2: Hypothetical functional data summary. A potent EC₅₀ and high Eₘₐₓ indicate effective release.

Synthesized Mechanism of Action and In-Vivo Confirmation

Proposed Presynaptic Mechanism

Assuming the hypothetical in-vitro data is confirmed, 1-(3-Methoxy-5-methylphenyl)propan-1-amine acts as a substrate for DAT and NET. It is taken up into the presynaptic terminal, where it disrupts the vesicular storage of dopamine (DA) and norepinephrine (NE) and induces the transporter to reverse its direction, actively pumping neurotransmitters from the cytoplasm into the synaptic cleft. This leads to a rapid, non-vesicular increase in extracellular monoamine concentrations.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Stores DA/NE) DA_cyto Cytoplasmic DA / NE Vesicle->DA_cyto Leak VMAT2 VMAT2 DAT DAT/NET (Transporter) DA_synapse Extracellular DA / NE DAT->DA_synapse 3. Reverses Transport (Efflux) MAO MAO DA_cyto->Vesicle Uptake DA_cyto->DAT 2. Competes for uptake & disrupts vesicular storage DA_cyto->MAO Metabolism TestCmpd Test Compound (Cmpd) TestCmpd->DAT 1. Binds & Enters

Caption: Proposed Mechanism of Action at the Presynaptic Dopamine/Norepinephrine Terminal.

Recommended In-Vivo Validation

To confirm that the in-vitro activity translates to physiological effects, a study of locomotor activity in rodents is recommended.

Causality: Compounds that act as DAT and NET releasers, like amphetamine, reliably increase locomotor activity in animals.[3] This behavioral assay serves as a whole-system validation of the molecular mechanism. A dose-dependent increase in movement would strongly support the proposed psychostimulant profile.

Brief Protocol:

  • Acclimate male C57BL/6 mice to the testing environment (open-field arenas equipped with photobeam tracking).

  • Administer the test compound via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 1, 5, 10 mg/kg) or a vehicle control.

  • Immediately place the mice in the arenas and record locomotor activity (e.g., total distance traveled) for 60-120 minutes.

  • Analyze the data to generate a dose-response curve. A significant increase in locomotion compared to the vehicle group would confirm central stimulant activity.

Conclusion

While 1-(3-Methoxy-5-methylphenyl)propan-1-amine remains an uncharacterized molecule, its chemical structure provides a strong basis for predicting its pharmacological profile. Based on established structure-activity relationships, it is hypothesized to be a psychostimulant that functions primarily as a dopamine and norepinephrine releasing agent. This guide provides the complete experimental framework necessary to test this hypothesis, from initial receptor binding studies to functional and behavioral validation. The successful execution of these protocols will definitively elucidate the compound's mechanism of action and pharmacological identity.

References

  • Eshleman, A. J., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed Central. Available at: [Link]

  • Galli, F., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]

  • Banks, M. L., et al. (2013). Synthetic Cathinones (“Bath Salts”). SpringerLink. Available at: [Link]

  • Ma, D. (2019). Structure-Activity Relationship Studies of Synthetic Cathinones and Related Agents. Purdue University e-Pubs. Available at: [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers Media S.A.. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews. Available at: [Link]

  • Shulgin, A. T., et al. (1973). Animal pharmacology and human psychopharmacology of 3-methoxy-4,5-methylenedioxyphenylisopropylamine (MMDA). Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(3-methoxy-5-methylphenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Winstock, A. R., & Marsden, C. A. (2014). The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology. Available at: [Link]

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Foundational

Probing the Meta-Pocket: SAR and Synthetic Strategies for 3-Methoxy-5-Methyl Substituted Amines

[1] Executive Summary This technical guide explores the medicinal chemistry and structure-activity relationship (SAR) of 3-methoxy-5-methyl substituted amines . While often overshadowed by their symmetric counterparts (3...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide explores the medicinal chemistry and structure-activity relationship (SAR) of 3-methoxy-5-methyl substituted amines . While often overshadowed by their symmetric counterparts (3,5-dimethoxy or 3,5-dimethyl analogs), this "hybrid" substitution pattern represents a critical tool for optimizing ligand-receptor interactions in Central Nervous System (CNS) drug discovery.[1]

By breaking the symmetry of the phenyl ring, the 3-methoxy-5-methyl motif allows researchers to simultaneously probe hydrogen-bond acceptor (HBA) tolerance and hydrophobic pocket depth at the meta positions.[1] This guide details the rationale, synthesis, and pharmacological profiling of these amines, with a specific focus on Sigma-1 Receptor (S1R) ligands and NMDA receptor modulators.

Part 1: Chemical Space & Rationale

The "Hybrid" Substituent Effect

In hit-to-lead optimization, the phenyl ring is a primary scaffold.[1] Modifications at the 3- and 5-positions (meta) are pivotal for modulating metabolic stability and potency.[1]

  • 3,5-Dimethoxy: Highly polar, dual H-bond acceptors.[1] Often leads to high metabolic clearance via O-demethylation.[1]

  • 3,5-Dimethyl: Highly lipophilic, increases logP. Can lead to non-specific binding and toxicity.

  • 3-Methoxy-5-Methyl (The Target): A strategic compromise.[1]

    • Electronic Asymmetry: The methoxy group (

      
      ) is electron-withdrawing by induction but donating by resonance, while the methyl group (
      
      
      
      ) is weakly donating.[1] This creates a unique dipole vector absent in symmetric analogs.
    • The "Magic Methyl" Effect: The 5-methyl group adds ~0.5 logP units, aiding blood-brain barrier (BBB) penetration, while filling small hydrophobic cavities in the receptor binding site without the steric penalty of a larger group (e.g., ethyl or chloro).

Pharmacophore Mapping

The 3-methoxy-5-methyl motif is particularly effective in targeting:

  • Sigma-1 Receptors (S1R): Requires a basic amine and a hydrophobic aromatic region.[1] The 5-methyl group enhances affinity for the hydrophobic sub-pocket, while the 3-methoxy group can interact with polar residues (e.g., Tyr103).[1]

  • NMDA Receptors (GluN2B): Substituted benzylamines often act as channel blockers. Asymmetry here can improve selectivity against other glutamate receptors.

Part 2: Synthetic Pathways

The synthesis of 3-methoxy-5-methyl amines typically proceeds via the commercially available aldehyde precursor 3-methoxy-5-methylbenzaldehyde (CAS 90674-26-3) .[1]

Primary Workflow: Reductive Amination

This is the most robust method for generating secondary and tertiary amine libraries.

Reagents:

  • Precursor: 3-Methoxy-5-methylbenzaldehyde[1]

  • Amine Source: Primary or secondary amine (e.g., piperidine, morpholine derivatives)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    )
    
  • Solvent: DCE (1,2-Dichloroethane) or MeOH[1]

Visualization: Synthetic Logic Flow

Synthesis cluster_conditions Reaction Conditions Aldehyde 3-Methoxy-5-methyl benzaldehyde Imine Imine Intermediate Aldehyde->Imine Dehydration (-H2O) Amine Amine (R-NH2) Amine->Imine Product 3-Methoxy-5-methyl Substituted Amine Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Reductive amination pathway for generating 3-methoxy-5-methyl amines from aldehyde precursors.

Part 3: Pharmacological Profiling & Protocols[1]

In Vitro Assay: Sigma-1 Receptor Binding

To validate the activity of the synthesized amines, a radioligand binding assay is the gold standard.

Objective: Determine the binding affinity (


) of the novel amine for the Sigma-1 receptor.

Protocol:

  • Tissue Preparation: Use guinea pig brain membranes (rich in S1R). Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand:

    
     (highly selective S1R agonist).[1]
    
  • Non-Specific Binding (NSB): Define using 10

    
     Haloperidol.
    
  • Incubation:

    • Mix 100

      
       membrane prep + 50 
      
      
      
      radioligand (3 nM final) + 50
      
      
      test compound (concentration range
      
      
      to
      
      
      M).[1]
    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
SAR Decision Matrix

When analyzing data, use the following logic to optimize the series:

ObservationStructural HypothesisOptimization Strategy
Low Potency (

)
Steric clash at 5-position or missing H-bond.[1]Switch 5-Me to 5-H or 5-F; Check amine basicity (

).[1]
High Potency, Low Selectivity Lipophilicity driven binding (non-specific).Introduce polar group on the amine tail; Lower LogP.
Metabolic Instability (

)
Rapid O-demethylation at 3-OMe.[1]Replace 3-OMe with 3-OCF

or 3-Cl (bioisostere).[1]
Visualization: SAR Optimization Cycle

SAR_Cycle Design Design (3-OMe-5-Me Core) Synth Synthesis (Reductive Amination) Design->Synth Test Testing (S1R Binding) Synth->Test Analyze Analysis (LogP vs Ki) Test->Analyze Analyze->Design Refine Substituents

Figure 2: Iterative SAR cycle for optimizing 3-methoxy-5-methyl amines.

Part 4: Physicochemical Properties Data

The following table summarizes the calculated properties of the core fragment compared to symmetric analogs. This data is critical for predicting ADME behavior.

Substituent PatternLogP (Calc)tPSA (

)
Electronic Effect (

)
Metabolic Risk
3-Methoxy-5-Methyl 2.1 9.2 +0.05 Moderate (O-dealkylation)
3,5-Dimethoxy1.618.5+0.24High (Rapid clearance)
3,5-Dimethyl2.60.0-0.14Low (Benzylic oxidation)
3,5-Dichloro3.20.0+0.74Low (Toxicophore risk)

Note: Data based on substituted benzylamine core calculated via ChemDraw/SwissADME algorithms.

Part 5: Troubleshooting & Expert Insights

Common Synthetic Pitfalls:

  • Over-alkylation: When using primary amines, the reaction can proceed to the tertiary amine if stoichiometry is not controlled. Solution: Use a slight excess of the amine (1.2 eq) relative to the aldehyde.

  • Imine Stability: The electron-donating methoxy group can make the intermediate imine less electrophilic.[1] Solution: Add a catalytic amount of Acetic Acid (AcOH) or

    
     to drive imine formation before adding the reducing agent.
    

Biological Artifacts:

  • "False" Agonism: In functional assays (e.g., Calcium flux), highly lipophilic amines can disrupt membranes, mimicking agonist activity. Always run a "mock" control with no receptor expression.

References

  • Sigma Receptor Ligand Design

    • Mechanism of drug-potency enhancement via methylation ("Magic Methyl Effect").[1] RSC Medicinal Chemistry.

    • Sigma receptor ligands: synthesis and biological profile.[2] National Institutes of Health (PubMed).

  • Chemical Building Blocks & Properties

    • 3-Methoxy-5-methylbenzaldehyde (Precursor Data).[1] PubChem.[3][4]

    • 3-Methoxybenzylamine Reactivity.[1] Sigma-Aldrich.[1]

  • Experimental Protocols

    • Radioligand Binding Assay Methodologies.[2][5][6] National Institutes of Health (NCBI).

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-(3-Methoxy-5-methylphenyl)propan-1-amine: Thermodynamic Stability and pKa Determination

Abstract Introduction: The Critical Role of Physicochemical Profiling In the journey from a promising hit compound to a viable clinical candidate, a thorough understanding of a molecule's intrinsic properties is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Physicochemical Profiling

In the journey from a promising hit compound to a viable clinical candidate, a thorough understanding of a molecule's intrinsic properties is paramount. Parameters such as thermodynamic stability and pKa are not mere data points; they are fundamental descriptors that govern a drug's solubility, absorption, distribution, metabolism, and excretion (ADME).[4][5] For a primary amine like 1-(3-Methoxy-5-methylphenyl)propan-1-amine, the pKa value dictates its ionization state at physiological pH (approx. 7.4), which in turn affects its ability to cross biological membranes and interact with its target.[5] Similarly, its thermodynamic stability—how it behaves under thermal stress—is critical for determining shelf-life, formulation strategies, and ensuring product safety and efficacy.[6][7]

This guide addresses the specific analytical challenge of 1-(3-Methoxy-5-methylphenyl)propan-1-amine, a molecule for which established data is scarce. Our approach is therefore twofold:

  • Theoretical Assessment: Leveraging knowledge of structure-property relationships to predict the influence of its unique substitution pattern.

  • Experimental Verification: Providing detailed, authoritative protocols for the empirical determination of its pKa and thermal stability.

Theoretical Assessment and Predicted Properties

The structure of 1-(3-Methoxy-5-methylphenyl)propan-1-amine incorporates several key features that influence its basicity and stability: a primary amine on a propyl chain, a phenyl ring, and two substituents on the ring—a methoxy group and a methyl group at the meta-positions relative to the propanamine side chain.

pKa Prediction: The Influence of Substituents

The basicity of the primary amine is the central determinant of the pKa. For context, the unsubstituted analogue, 1-phenylpropan-1-amine, has a predicted pKa of approximately 9.34.[8] The substituents on the phenyl ring of our target molecule will modulate this value.

  • Methyl Group (-CH3): This is a weak electron-donating group (EDG) through an inductive effect. By pushing electron density into the phenyl ring, it slightly increases the electron density on the nitrogen atom of the amine (via the benzylic position), thereby increasing its basicity and leading to a higher pKa.

  • Methoxy Group (-OCH3): This group has a dual nature. It is electron-withdrawing inductively but electron-donating through resonance.[9][10] In the meta-position, the resonance effect is minimized, and the inductive, electron-withdrawing effect typically dominates. An electron-withdrawing effect would decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa.[11][12]

Given the opposing, albeit weak, effects of these meta-substituents, the pKa of 1-(3-Methoxy-5-methylphenyl)propan-1-amine is predicted to be reasonably close to its unsubstituted counterpart. Computational methods, such as those using semiempirical quantum mechanics (like PM6) or Density Functional Theory (DFT), can provide more precise in-silico estimations.[13][14][15] These methods calculate the Gibbs free energy change of the protonation reaction to predict the pKa.[16]

Thermodynamic Stability Prediction

The thermodynamic stability is related to the energy of the molecule and the strength of its chemical bonds and intermolecular forces.

  • Decomposition Profile: Arylalkylamines can undergo thermal decomposition. For related structures like methamphetamine, thermal decomposition can lead to the formation of various volatile products.[17][18][19] The presence of the methoxy and methyl groups may influence the decomposition pathways.

  • Melting Point and Volatility: The substitution pattern will affect the crystal packing and intermolecular forces, thus influencing the melting point. For comparison, pure d-amphetamine sulphate melts with decomposition at approximately 300°C, while its hydrochloride salt has a melting point of about 157°C.[20] We can anticipate that 1-(3-Methoxy-5-methylphenyl)propan-1-amine will exhibit distinct thermal transitions that can be precisely measured.

The following table summarizes the predicted and analogous data points.

PropertyAnalog CompoundAnalog ValuePredicted Influence of Substituents on Target Molecule
pKa 1-Phenylpropan-1-amine~9.34 (Predicted)[8]The competing effects of the meta-methyl (electron-donating) and meta-methoxy (electron-withdrawing) groups suggest the pKa will be close to the analog value.
Melting Point Amphetamine HCl~157°C[20]Expected to be a crystalline solid with a distinct melting point, influenced by the specific crystal lattice formed.
Decomposition Methamphetamine HClBegins >170°CSubject to thermal degradation at elevated temperatures, with a specific onset temperature to be determined.

Experimental Determination of pKa

The ionization constant (pKa) is a critical parameter affecting a drug's pharmacokinetic behavior.[4] Two high-precision, complementary methods are recommended for its determination: Potentiometric Titration and UV-Vis Spectrophotometry.

Method 1: Potentiometric Titration

This is a highly accurate and widely used technique for pKa determination.[21][22] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[5]

G cluster_prep Sample & System Preparation cluster_titration Titration Process cluster_analysis Data Analysis p1 Calibrate pH meter (pH 4, 7, 10 buffers) p2 Prepare ~1 mM analyte solution in water or co-solvent p1->p2 p3 Add 0.15 M KCl (Maintain ionic strength) p2->p3 p4 Purge with Nitrogen (Remove dissolved CO2) p3->p4 t1 Immerse calibrated pH electrode p4->t1 t2 Add standardized 0.1 M HCl in precise increments t1->t2 t3 Record pH after each addition at equilibrium t2->t3 a1 Plot pH vs. Volume of Titrant t3->a1 a2 Determine equivalence point (max of 1st derivative) a1->a2 a3 Identify pH at half-equivalence point a2->a3 a4 Result: pH = pKa a3->a4

Caption: Workflow for pKa determination via potentiometric titration.

  • System Preparation: Calibrate a high-precision pH meter using standard buffers of pH 4, 7, and 10.[23] Prepare a standardized 0.1 M HCl solution for titration.

  • Sample Preparation: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1 mM. Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[23]

  • Inert Atmosphere: Purge the analyte solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved CO2, which can interfere with the measurement.

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin adding the standardized HCl titrant in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be precisely identified as the inflection point on the titration curve.[22][23]

Method 2: UV-Vis Spectrophotometry

This method is advantageous when only small amounts of the compound are available and is applicable if the molecule possesses a chromophore near the ionizing center, leading to a pH-dependent UV-Vis spectrum.[4][21]

G cluster_prep Sample & Buffer Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis p1 Prepare stock solution of analyte (e.g., 10 mM in DMSO) p3 Add fixed amount of stock solution to each buffer in a 96-well plate p1->p3 p2 Prepare a series of buffers with known pH values (e.g., pH 3-12) p2->p3 m1 Record UV-Vis spectra (e.g., 230-500 nm) for each well p3->m1 m2 Identify wavelength(s) of maximum absorbance change m1->m2 a1 Plot Absorbance vs. pH at selected wavelength(s) m2->a1 a2 Fit data to a sigmoidal curve (e.g., Boltzmann fit) a1->a2 a3 The inflection point of the curve corresponds to the pKa a2->a3 a4 Result: pKa a3->a4

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

  • Solution Preparation: Prepare a concentrated stock solution of the analyte (e.g., 10 mM in DMSO).[4] Prepare a series of aqueous buffers of constant ionic strength covering a wide pH range (e.g., from pH 3 to 12).[4]

  • Sample Dilution: In a 96-well UV-transparent microplate, add a small, fixed volume of the analyte stock solution to each well containing the different pH buffers.[4] Include blank wells with only buffer for background correction.

  • Spectral Acquisition: Use a microplate spectrophotometer to record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[4]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the corresponding pH of the buffer.[24][25]

    • The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.[22][26]

Experimental Determination of Thermodynamic Stability

Thermodynamic stability is assessed using thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][27] These methods provide complementary information about how a material's physical and chemical properties change with temperature.[7][27]

Method 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is ideal for determining thermal stability, decomposition profiles, and moisture content.[27][28]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place a small, accurately weighed amount of the analyte (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: The output is a thermogram plotting mass (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition, a key indicator of the material's stability.[29]

Method 2: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[27] It is used to detect thermal events such as melting, crystallization, and polymorphic transitions.[6][28]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of the analyte (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge with an inert gas.

  • Thermal Program: Subject the sample to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak will indicate the melting point of the compound. The onset temperature of this peak is taken as the melting temperature, and the area under the peak corresponds to the enthalpy of fusion.

G cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Interpretation p1 Accurately weigh 2-10 mg of analyte into crucible p2 Place sample and reference into instrument p1->p2 r1 Purge with inert gas (e.g., Nitrogen) p2->r1 r2 Heat at constant rate (e.g., 10 °C/min) r1->r2 r3 Simultaneously record Mass Change (TGA) and Heat Flow (DSC) r2->r3 a1 TGA Curve: Identify onset temperature of mass loss (Decomposition) r3->a1 a2 DSC Curve: Identify endothermic peak (Melting Point, Polymorphism) r3->a2 a3 Correlate Events: Does mass loss occur at the melting temperature? a1->a3 a2->a3 a4 Result: Thermodynamic Profile a3->a4

Caption: Integrated workflow for thermodynamic stability analysis using TGA and DSC.

Conclusion

The physicochemical characterization of a new chemical entity like 1-(3-Methoxy-5-methylphenyl)propan-1-amine is a foundational step in its development pathway. While direct literature data may be absent, a systematic approach combining theoretical structure-property analysis with rigorous experimental protocols provides a robust and reliable path forward. The methods detailed in this guide—potentiometric titration and UV-Vis spectrophotometry for pKa determination, and TGA/DSC for thermodynamic stability—represent the industry standard for generating high-quality, reproducible data. By following these self-validating protocols, researchers can confidently establish the critical physicochemical parameters that will guide all subsequent stages of formulation, preclinical, and clinical development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pérez-Silanes, S., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • de Levie, R. (2002). Development of Methods for the Determination of pKa Values. Journal of Chemical Education. Retrieved from [Link]

  • Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Iş, M. (2012). Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Ali, A. A., & Al-Arjani, A.-R. F. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Kromann, J. C., & Jensen, J. H. (2012). Prediction of pKa values using the PM6 semiempirical method. PeerJ. Retrieved from [Link]

  • METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • ACS Publications. (2026). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • GOV.UK. (n.d.). Appendix One: Forensic Science Service – Methylamphetamine. Retrieved from [Link]

  • Ferus, M., et al. (2021). Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2021). Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations. ACS Omega. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical characterisation in drug discovery. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Hydrochloride Salts of 1-(3-Methoxy-5-methylphenyl)propan-1-amine

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(3-methoxy-5-methylphenyl)propan-1-amine and its subsequent conversion to the corresponding hydrochloride s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(3-methoxy-5-methylphenyl)propan-1-amine and its subsequent conversion to the corresponding hydrochloride salt. The primary synthetic route detailed is the reductive amination of 3-methoxy-5-methylpropiophenone. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction

Arylpropanamines are a significant class of compounds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). The introduction of an amine group allows for modifications that can tune the pharmacological and pharmacokinetic properties of a molecule. The hydrochloride salt form of these amines is frequently preferred in pharmaceutical applications due to its increased stability, crystallinity, and aqueous solubility, which can enhance bioavailability.[1][2]

This guide focuses on the preparation of 1-(3-methoxy-5-methylphenyl)propan-1-amine hydrochloride, a specific arylpropanamine derivative. The protocols herein are designed to be robust and scalable, with an emphasis on the underlying chemical principles to allow for adaptation to related structures.

Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of 1-(3-methoxy-5-methylphenyl)propan-1-amine is the reductive amination of the corresponding ketone, 3-methoxy-5-methylpropiophenone.[3] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its reduction to the desired amine.[4]

Overview of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[3] The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The carbonyl group of the ketone reacts with an amine source (e.g., ammonia, ammonium salt) to form a hemiaminal, which then dehydrates to an imine. In the presence of acid, the imine can be protonated to form a more reactive iminium ion.

  • Reduction: A reducing agent is used to reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.

Common amine sources for the synthesis of primary amines include ammonia, ammonium salts like ammonium acetate, or formamide in the case of the Leuckart-Wallach reaction.[5][6] The choice of reducing agent is critical and can range from catalytic hydrogenation to hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]

The Leuckart-Wallach Reaction: A Classical Approach

The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[5][9] This method is particularly effective for converting ketones to their corresponding primary amines.[3]

The reaction typically requires high temperatures and proceeds through an N-formyl intermediate, which is then hydrolyzed to the free amine.[9]

Diagram of the Synthetic Workflow

G cluster_synthesis Part 1: Synthesis of the Free Base cluster_purification Part 2: Purification cluster_salt_formation Part 3: Hydrochloride Salt Formation Ketone 3-Methoxy-5-methylpropiophenone Reaction Reductive Amination Ketone->Reaction AmineSource Amine Source (e.g., Ammonium Acetate) AmineSource->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction FreeBase 1-(3-Methoxy-5-methylphenyl)propan-1-amine (Free Base) Reaction->FreeBase Extraction Aqueous Workup & Extraction FreeBase->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration PurifiedFreeBase Purified Free Base Concentration->PurifiedFreeBase SaltFormation Salt Formation & Crystallization PurifiedFreeBase->SaltFormation HCl HCl in Solvent (e.g., Ether, Dioxane) HCl->SaltFormation Filtration Filtration SaltFormation->Filtration Drying_Salt Drying Filtration->Drying_Salt FinalProduct 1-(3-Methoxy-5-methylphenyl)propan-1-amine HCl Drying_Salt->FinalProduct

Caption: Overall workflow for the synthesis of 1-(3-methoxy-5-methylphenyl)propan-1-amine HCl.

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Supplier Notes
3-Methoxy-5-methylpropiophenoneC₁₁H₁₄O₂178.235695-59-0Purity ≥98%
Ammonium AcetateC₂H₇NO₂77.08631-61-8Anhydrous, Purity ≥98%
Sodium BorohydrideNaBH₄37.8316940-66-2Purity ≥98%
MethanolCH₄O32.0467-56-1Anhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Hydrochloric Acid (2M in Diethyl Ether)HCl36.467647-01-0Commercially available solution
Sodium HydroxideNaOH40.001310-73-2Pellets or solution (e.g., 2M aqueous)
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular
Protocol 1: Synthesis of 1-(3-Methoxy-5-methylphenyl)propan-1-amine (Free Base)

This protocol utilizes a one-pot reductive amination with ammonium acetate as the amine source and sodium borohydride as the reducing agent.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-5-methylpropiophenone (10.0 g, 56.1 mmol) and anhydrous methanol (100 mL).

  • Addition of Amine Source: Add ammonium acetate (43.2 g, 561 mmol, 10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (4.25 g, 112.2 mmol, 2 equivalents) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup:

    • Carefully quench the reaction by slowly adding water (50 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM, 100 mL) and 2M aqueous sodium hydroxide (50 mL) to the residue. Stir vigorously for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methoxy-5-methylphenyl)propan-1-amine as an oil.

Protocol 2: Preparation of 1-(3-Methoxy-5-methylphenyl)propan-1-amine Hydrochloride

The hydrochloride salt is prepared by treating the free base with a solution of HCl in a suitable organic solvent.[10]

  • Dissolution of Free Base: Dissolve the crude free base from Protocol 1 in anhydrous diethyl ether (100 mL).

  • Precipitation of the Salt: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed. A white solid should form.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to maximize crystallization.

  • Isolation and Washing: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized hydrochloride salt.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic, methoxy, methyl, and propanamine protons. The integration of these peaks should correspond to the expected number of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule at their expected chemical shifts.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretches of the ammonium salt (typically a broad band around 2400-3200 cm⁻¹), aromatic C-H stretches, and C-O stretches of the methoxy group.[1]

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Physical and Chemical Properties
PropertyExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol
Melting Point To be determined experimentally; should be a sharp range for a pure compound.
Solubility Soluble in water and methanol; sparingly soluble in non-polar organic solvents.[2]
Purity (by HPLC) ≥98%

Mechanistic Considerations

The Role of the Reducing Agent

Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones. It does not typically reduce less reactive functional groups like esters or amides. Its compatibility with protic solvents like methanol makes it a convenient choice for this reaction.

Hydrochloride Salt Formation

The formation of the hydrochloride salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from hydrochloric acid.[11] This results in the formation of an ammonium cation and a chloride anion, which then form an ionic lattice in the solid state.[10]

G cluster_reaction Salt Formation Mechanism Amine R-NH₂ (Free Base) Salt [R-NH₃]⁺ Cl⁻ (Hydrochloride Salt) Amine->Salt + HCl H-Cl HCl->Salt

Caption: Acid-base reaction for hydrochloride salt formation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield of Free Base Incomplete reaction; decomposition of reducing agent.Extend reaction time; ensure anhydrous conditions; add NaBH₄ at a controlled rate and low temperature.
Incomplete Salt Formation Insufficient HCl added; presence of water.Add more HCl solution until precipitation is complete; ensure the use of anhydrous solvents for both the free base and the HCl solution.
Oily or Gummy Product Impurities present; incomplete crystallization.Purify the crude free base by column chromatography before salt formation; try different crystallization solvents (e.g., isopropanol, ethanol-ether mixture); perform recrystallization of the salt.[12]
Product Fails Purity Specs Incomplete reaction; side reactions; inefficient purification.Re-evaluate the stoichiometry of reagents; consider alternative reducing agents (e.g., NaBH(OAc)₃) which can be more selective; recrystallize the final product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Organic Solvents: Diethyl ether and methanol are flammable. Keep away from ignition sources.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of 1-(3-methoxy-5-methylphenyl)propan-1-amine hydrochloride. By understanding the underlying chemical principles of reductive amination and salt formation, researchers can effectively troubleshoot and adapt these procedures for the synthesis of related compounds. The characterization techniques outlined are crucial for verifying the identity and purity of the final product, ensuring its suitability for further research and development applications.

References

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (2004, June 21). Retrieved February 22, 2026, from [Link]

  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Retrieved February 22, 2026, from [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Characterization of amines by Fast Black K salt in thin-layer chromatography - Analyst (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents. (n.d.).
  • Leuckart reaction - Grokipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2023, August 16). Retrieved February 22, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 22, 2026, from [Link]

  • Conversion of Amines to Amine Salts - YouTube. (2020, April 19). Retrieved February 22, 2026, from [Link]

  • The Leuckart Reaction - Organic Reactions. (n.d.). Retrieved February 22, 2026, from [Link]

  • Amine and HCl - salt formation reaction - YouTube. (2022, June 7). Retrieved February 22, 2026, from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015, January 9). Retrieved February 22, 2026, from [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2025, August 7). Retrieved February 22, 2026, from [Link]

  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023, June 22). Retrieved February 22, 2026, from [Link]

  • Supporting Information - Contents - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. [Link]

  • 10.8: Amines as Bases - Chemistry LibreTexts. (2014, August 20). Retrieved February 22, 2026, from [Link]

  • 1-(3-methoxy-5-methylphenyl)propan-1-amine - PubChemLite. (n.d.). Retrieved February 22, 2026, from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-methoxy-5-methylphenol - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. (2022, July 10). Retrieved February 22, 2026, from [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed. (1998). Retrieved February 22, 2026, from [Link]

  • The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

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  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. (2024, March 28). Retrieved February 22, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy-5-methylphenyl Amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in reactions involving 3-methoxy-5-methylphenyl amine and its derivatives. The insights and protocols herein are designed to be practical, explaining the "why" behind each recommendation to empower you to make informed decisions in your synthetic endeavors.

Part 1: Foundational Understanding

Q1: What is steric hindrance and why is it a particular problem for 3-methoxy-5-methylphenyl amine derivatives?

Answer:

Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because the spatial arrangement of atoms or groups at or near the reacting site physically obstructs the approach of incoming reagents.[1][2] In the case of 3-methoxy-5-methylphenyl amine (also known as 3-methoxy-5-methylaniline[3][4][5]), the amine group (-NH2) is flanked by a methyl group (-CH3) and a methoxy group (-OCH3) on the benzene ring.

While the methoxy group is in the meta-position, the ortho-methyl group provides significant bulk directly adjacent to the amine. This bulk creates a "molecular shield" around the nitrogen atom's lone pair of electrons, which are essential for its nucleophilic reactivity. For a reaction to occur, a reagent (an electrophile) must be able to physically access this lone pair to form a new bond. The methyl group's size and free rotation effectively create a congested environment, increasing the activation energy required for the transition state to form.[1] This leads to sluggish or failed reactions under standard conditions.

Diagram: Steric Shielding in 3-methoxy-5-methylphenyl amine

A diagram illustrating the steric hindrance around the amine group.

Part 2: Troubleshooting Guides for Common Reactions

This section addresses specific, common reactions where steric hindrance is a primary obstacle and provides actionable solutions.

Amide Coupling Reactions

Q2: My standard amide coupling (e.g., using EDC/HOBt) is failing or giving low yields with a 3-methoxy-5-methylphenyl amine derivative. What's going wrong and what should I try next?

Answer:

Standard carbodiimide-based coupling methods like EDC/HOBt often fail with sterically hindered anilines for two main reasons:

  • Slow Nucleophilic Attack: The bulky aniline derivative attacks the activated carboxylic acid (the O-acylisourea intermediate) too slowly. This slow reaction allows side reactions, such as the rearrangement of the intermediate to an inactive N-acylisourea or hydrolysis, to dominate.

  • Low Nucleophilicity: The aniline itself is a relatively weak nucleophile, and this is exacerbated by the steric hindrance.

To overcome this, you need to use a more potent coupling reagent that generates a highly reactive activated ester, which is more susceptible to attack by the hindered amine.

Troubleshooting Workflow: Failed Amide Coupling

G start Amide coupling with 3-methoxy-5-methylphenyl amine fails (e.g., EDC/HOBt) reagent Switch to a more potent coupling reagent start->reagent acid_chloride Convert carboxylic acid to acid chloride first start->acid_chloride hatu Use HATU/DIPEA in DMF reagent->hatu comu Use COMU/DIPEA in DMF or ACN reagent->comu acyl_fluoride Use Acyl Fluoride Protocol (e.g., BTFFH) reagent->acyl_fluoride oxalyl Use Oxalyl Chloride or SOCl2 with catalytic DMF acid_chloride->oxalyl success Successful Amide Formation hatu->success comu->success acyl_fluoride->success reaction React acid chloride with the hindered amine +/- base (Pyridine, TEA) oxalyl->reaction reaction->success

A decision-making workflow for troubleshooting failed amide couplings.

Solution 1: Utilize Modern Urionium/Phosphonium Salt Coupling Reagents

Reagents like HATU, HBTU, and COMU are highly effective for coupling sterically hindered substrates.[6][7][8] They react with the carboxylic acid to form an activated OAt- or Oxyma-ester, which is significantly more reactive than the intermediate formed with EDC/HOBt.[9][10]

Recommended Protocol: HATU-Mediated Coupling

  • Dissolve: In an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add Amine: Add a solution of the 3-methoxy-5-methylphenyl amine derivative (1.2 eq) in anhydrous DMF to the reaction mixture.

  • React: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction may take from a few hours to overnight, depending on the specific substrates.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Coupling ReagentKey Advantage for Hindered SystemsTypical Conditions
HATU Forms highly reactive OAt-ester; less prone to racemization.[6]1.1 eq reagent, 2.5 eq DIPEA, DMF, RT
HBTU Similar to HATU, but the HOBt byproduct is less effective at suppressing racemization.1.1 eq reagent, 2.5 eq DIPEA, DMF, RT
COMU Oxyma-based, non-explosive byproduct, excellent solubility and reactivity.[8]1.1 eq reagent, 2.5 eq DIPEA, DMF/ACN, RT

Solution 2: Convert to a More Reactive Acyl Halide

Converting the carboxylic acid to a highly reactive acyl chloride or fluoride can overcome the energy barrier. Acyl fluorides are particularly effective as they are more stable than acyl chlorides but still highly reactive towards amines, minimizing side reactions.[11]

Recommended Protocol: Acyl Fluoride Formation and Coupling

This protocol is adapted from a procedure developed for challenging substrates.[11]

  • Dissolve: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and bis(2-methoxyethyl)aminosulfur trifluoride (BTFFH, Deoxo-Fluor can also be used) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Activate: Add a base such as pyridine or 2,6-lutidine (1.5 eq) and stir at room temperature for 1-2 hours to form the acyl fluoride in situ.

  • Add Amine: Add the 3-methoxy-5-methylphenyl amine derivative (1.2 eq) to the mixture.

  • React: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool to room temperature, dilute with DCM, and carefully quench with saturated aqueous NaHCO3. Separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify as needed.

N-Arylation / Buchwald-Hartwig Coupling

Q3: I am struggling to perform a Buchwald-Hartwig N-arylation with my 3-methoxy-5-methylphenyl amine derivative. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[12] However, with sterically hindered anilines, the key reductive elimination step, where the C-N bond is formed and the product is released from the palladium center, can be very slow. To facilitate this, you must use a catalyst system with very bulky "enabling" ligands. These ligands promote the reductive elimination step and stabilize the active catalytic species.[12][13]

Key Optimization Parameters for Buchwald-Hartwig Coupling

G params Key Parameters Ligand Choice Base Solvent Temperature ligands Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) params:f1->ligands bases Weakly Coordinating Bases (e.g., K3PO4, Cs2CO3, K2CO3) params:f2->bases solvents Aprotic, Non-coordinating (e.g., Toluene, Dioxane, t-BuOH) params:f3->solvents temp Moderate to High (e.g., 80-110 °C) params:f4->temp

Key parameters to optimize for hindered Buchwald-Hartwig couplings.

Recommended Protocol: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol uses a pre-catalyst for ease of handling and reproducibility.

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 3-methoxy-5-methylphenyl amine derivative (1.2 eq), a bulky biarylphosphine ligand pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and a weak, non-nucleophilic base like K3PO4 or Cs2CO3 (2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • React: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS or GC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purify: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

LigandCatalyst SystemKey Features
XPhos XPhos-Pd-G3Excellent for hindered aryl chlorides and amines.
RuPhos RuPhos-Pd-G3Broad applicability, effective for many challenging couplings.
BrettPhos BrettPhos-Pd-G3Specifically designed for the arylation of primary amines.[13][14]

Part 3: Frequently Asked Questions (FAQs)

Q4: Are there any protecting group strategies that can mitigate steric hindrance issues?

Answer: This is counterintuitive for this specific problem. Adding a protecting group to the amine nitrogen would increase, not decrease, the steric bulk around the reacting center. For instance, converting the amine to a carbamate (e.g., Boc) or an amide would make it even more sterically encumbered and significantly less nucleophilic. Therefore, protecting group strategies are generally not employed to overcome steric hindrance at the amine itself. The focus should remain on optimizing reagents and reaction conditions as described above.

Q5: How does the electronic effect of the methoxy group influence reactivity in concert with the steric effect of the methyl group?

Answer: The methoxy group (-OCH3) is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, to a lesser extent, on the amine nitrogen. This electronic effect makes the amine slightly more nucleophilic than it would be otherwise. However, the steric effect of the adjacent methyl group is the dominant factor that governs reactivity.[15] The physical blockage far outweighs the modest electronic activation, making the steric hindrance the primary challenge to overcome.

Q6: At what point should I consider redesigning my synthetic route to avoid the sterically hindered fragment altogether?

Answer: You should consider a synthetic redesign if:

  • You have exhaustively tried the advanced methods described above (e.g., multiple high-potency coupling reagents, various bulky phosphine ligands for C-N coupling) with minimal success (<10-15% yield).

  • The required reaction conditions (e.g., very high temperatures, prolonged reaction times) lead to the degradation of other sensitive functional groups in your molecule.

  • The cost and availability of specialized catalysts and reagents become prohibitive for the scale of your synthesis.

An alternative strategy could involve forming the key bond before introducing the sterically hindering methyl group, for example, through a late-stage methylation if the molecular scaffold allows.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Fiveable. (2025, August 15). Steric Hindrance Definition. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • ResearchGate. (2025, August 6). Synthesis of New Sterically Hindered Anilines | Request PDF. [Link]

  • Guram, A. S., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1945–1953. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions. [Link]

  • Ortho effect. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Shashank, D., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4199. [Link]

  • Lalic, G., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(14), 3458–3461. [Link]

  • Oreate AI. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Guram, A. S., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1945–1953. [Link]

  • St. John-Campbell, S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(1), 213–218. [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Lalic, G., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(20), 5344–5347. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • MDPI. (2021, August 22). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (n.d.). Dalton Transactions. [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2015, August 20). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11496-11500. [Link]

  • National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. [Link]

  • ResearchGate. (2025, December 14). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]

  • Chemsrc. (2025, August 21). 3-Methoxy-5-methylphenylamine | CAS#:66584-31-4. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • ZaiQi Bio-Tech. (n.d.). 3-Methoxy-5-methyl-phenylamine| CAS No:66584-31-4. [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(3-Methoxy-5-methylphenyl)propan-1-amine

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 1-(3-Methoxy-5-methylphenyl)propan-1-amine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 1-(3-Methoxy-5-methylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and rectify this common chromatographic challenge. By understanding the underlying chemical interactions, you can systematically troubleshoot and achieve optimal peak symmetry for reliable quantification.

Understanding the Problem: Why Does My Amine Peak Tail?

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a frequent issue when analyzing basic compounds like 1-(3-Methoxy-5-methylphenyl)propan-1-amine, which contains a primary amine functional group.[1] This asymmetry compromises resolution, integration accuracy, and overall data quality.[2][3] The primary cause is often secondary interactions between the analyte and the stationary phase, alongside other potential system and method-related factors.

The most common culprit is the interaction of the positively charged (protonated) amine with negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][3][4] These interactions create multiple retention mechanisms, where some analyte molecules are retained longer than others, resulting in a "tailing" effect on the peak.[3]

This guide provides a logical, step-by-step approach to identify the root cause of peak tailing for 1-(3-Methoxy-5-methylphenyl)propan-1-amine and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for 1-(3-Methoxy-5-methylphenyl)propan-1-amine is tailing. Where do I start?

A1: Start by systematically evaluating your mobile phase, column, and HPLC system. The following troubleshooting workflow provides a structured approach.

Troubleshooting_Workflow start Peak Tailing Observed for 1-(3-Methoxy-5-methylphenyl)propan-1-amine mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_eval Step 2: Column Evaluation mobile_phase->column_eval If tailing persists solution Symmetrical Peak Achieved mobile_phase->solution Issue Resolved system_check Step 3: System & Sample Check column_eval->system_check If tailing persists column_eval->solution Issue Resolved system_check->solution If tailing persists, re-evaluate from Step 1 system_check->solution Issue Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: How does the mobile phase pH affect the peak shape of my basic analyte?

A2: Mobile phase pH is a critical factor influencing both the ionization state of your analyte and the residual silanols on the column.[5]

  • Analyte Ionization: As a primary amine, 1-(3-Methoxy-5-methylphenyl)propan-1-amine is basic. At a pH below its pKa, the amine group will be protonated (positively charged).

  • Silanol Ionization: Residual silanol groups on silica-based columns are acidic and become deprotonated (negatively charged) at a pH above approximately 3.[1][2]

The strong electrostatic interaction between the protonated amine and ionized silanols is a major cause of peak tailing.[6] Operating at a pH where one or both of these are in a neutral state can significantly improve peak shape.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By lowering the pH to around 2.5-3.0, the residual silanol groups become fully protonated (neutral), minimizing secondary interactions with the protonated amine.[1][6] This is often the most effective first step.

    • Caution: Standard silica columns can be unstable below pH 3.[1] Ensure your column is rated for low pH operation.

  • Increase the Mobile Phase pH: Alternatively, operating at a high pH (e.g., pH 8-10) will neutralize the primary amine, preventing its interaction with the now fully ionized silanol groups.

    • Caution: High pH can dissolve silica. Use a hybrid or high-pH stable column for this approach.[7]

pH Strategy Analyte State (Amine) Silanol State Interaction Effect on Peak Shape
Low pH (2.5-3.0) Protonated (+)NeutralMinimizedImproved Symmetry
Mid pH (4-7) Protonated (+)Ionized (-)StrongSignificant Tailing
High pH (>8) NeutralIonized (-)MinimizedImproved Symmetry
Q3: I've adjusted the pH, but I still see some tailing. What's next?

A3: If pH adjustment alone is insufficient, consider using mobile phase additives or "masking agents." These additives compete with the analyte for interaction with the active silanol sites.

Recommended Additives:

  • Triethylamine (TEA): A common choice, TEA is a basic amine that competitively binds to active silanol groups, effectively "masking" them from your analyte.[8] A typical concentration is 0.1-0.5% (v/v).[9]

  • Other Amine Additives: Diethylamine (DEA) or other small amines can also be effective.[9]

  • Buffers: Increasing the buffer concentration (e.g., >20 mM) can also help to reduce tailing by increasing the ionic strength of the mobile phase and competing for active sites.[6]

Experimental Protocol: Mobile Phase Additive Screening

  • Prepare Stock Solution: Prepare a 1% (v/v) solution of TEA in your mobile phase organic solvent (e.g., acetonitrile or methanol).

  • Test Concentrations: Add the TEA stock solution to your aqueous mobile phase to achieve final concentrations of 0.1%, 0.25%, and 0.5%.

  • Equilibrate: Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject your sample and compare the peak asymmetry to the chromatogram without the additive.

Q4: Could my column be the problem?

A4: Yes, the choice and condition of your HPLC column are paramount.

Column-Related Causes of Tailing:

  • Column Chemistry: Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing tailing with basic compounds.[3]

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that lead to tailing.

  • Column Void: A void at the head of the column can cause band broadening and tailing for all peaks in the chromatogram.[10]

Troubleshooting Steps:

  • Use a Modern, High-Purity Column: Select a column with a "Type B" (high-purity) silica base. These columns have fewer metallic impurities and a lower concentration of active silanols.[6]

  • Choose an End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanols, making them less interactive.[2][4] Look for columns specifically marketed as "end-capped" or "fully end-capped."

  • Consider a Polar-Embedded or Hybrid Column: These columns have stationary phases designed to shield residual silanols, further reducing their interaction with basic analytes.[2]

  • Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. Always follow the manufacturer's recommendations for column washing.

  • Replace the Column: If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Replacing the column is a definitive way to rule out a faulty column as the cause.[11]

Silanol_Interaction cluster_0 Silica Surface cluster_1 Analyte Si-OH Si-O⁻ (Ionized Silanol) Analyte R-NH₃⁺ (Protonated Amine) Analyte->Si-OH Secondary Interaction (Causes Tailing)

Caption: Interaction between a protonated amine and an ionized silanol group.

Q5: I've optimized my mobile phase and am using a new column, but the peak is still not perfect. What else could be wrong?

A5: If the issue persists, investigate potential problems with your HPLC system or sample preparation.

System and Sample-Related Causes:

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and detector can contribute to band broadening and tailing.[2][12]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[11] This is characterized by a "shark fin" peak shape.[13]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]

  • Co-eluting Impurity: What appears to be a tailing peak could be a small, unresolved impurity eluting on the tail of the main peak.[1]

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[2]

  • Check for Sample Overload: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[11]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.[14]

  • Investigate Co-elution: Change the detection wavelength and observe if the peak shape changes. A co-eluting impurity may have a different UV absorbance profile.[1] Using a higher efficiency column (longer length or smaller particle size) may also resolve the impurity from the main peak.[2]

Summary of Troubleshooting Strategies

Strategy Action Rationale
Mobile Phase pH Lower pH to 2.5-3.0 or raise pH to >8.Neutralize either the silanol groups or the amine analyte to prevent electrostatic interactions.[1]
Mobile Phase Additives Add 0.1-0.5% TEA or other amine.Competitively block active silanol sites.[8]
Column Selection Use a modern, end-capped, high-purity silica or hybrid column.Reduce the number and activity of residual silanols.[2][6]
Sample Load Reduce injection volume or sample concentration.Prevent overloading the stationary phase.[11][14]
System Optimization Minimize tubing length and diameter.Reduce extra-column band broadening.[2][12]
Sample Solvent Dissolve sample in mobile phase or a weaker solvent.Avoid peak distortion due to solvent mismatch.[14]

By following this guide, you can methodically diagnose the cause of peak tailing for 1-(3-Methoxy-5-methylphenyl)propan-1-amine and implement the appropriate corrective actions to achieve sharp, symmetrical peaks for your chromatographic analyses.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic stability of laboratory-made stationary phases and several... Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • LCGC North America. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • Element. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ACE. (n.d.). Factors That Can Affect the Stability, Performance, and Lifetime of Silica-based RPLC Columns. Retrieved from [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • PubMed. (2006, June 7). An HPLC chromatographic reactor approach for investigating the hydrolytic stability of a pharmaceutical compound. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

Sources

Troubleshooting

Optimization of chiral separation methods for 1-(3-Methoxy-5-methylphenyl)propan-1-amine isomers

Ticket ID: #CS-9942-MET Status: Open Subject: Optimization of chiral separation methods for substituted phenethylamine analog. Assigned Specialist: Senior Application Scientist, Chiral Separations Unit.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-9942-MET Status: Open Subject: Optimization of chiral separation methods for substituted phenethylamine analog. Assigned Specialist: Senior Application Scientist, Chiral Separations Unit.

Executive Summary & Strategy

You are attempting to separate the enantiomers of 1-(3-Methoxy-5-methylphenyl)propan-1-amine . This molecule presents a classic challenge in chiral chromatography: it is a primary amine with a hydrophobic aromatic core.

The Challenge:

  • Basicity: The primary amine function (

    
    ) will interact strongly with residual silanols on the silica support of chiral columns, leading to severe peak tailing.[1]
    
  • Sterics: The 3-methoxy and 5-methyl substituents provide excellent steric handles for chiral recognition, but they also increase lipophilicity, requiring careful mobile phase tuning.

The Solution Strategy: We will prioritize Normal Phase HPLC using immobilized or coated polysaccharide columns with basic additives . If throughput is a priority, we will provide a secondary protocol for SFC (Supercritical Fluid Chromatography) .

Method Development Workflow

Do not guess. Follow this logical decision tree to select the optimal separation mode.

MethodDevelopment Start Start: 1-(3-Methoxy-5-methylphenyl) propan-1-amine Solubility Solubility Check: Soluble in Hexane/Alcohol? Start->Solubility ModeSelect Select Mode Solubility->ModeSelect Yes RPHPLC Reversed Phase HPLC (Water/Acetonitrile) Solubility->RPHPLC No (Rare for this molecule) NPHPLC Normal Phase HPLC (High Resolution) ModeSelect->NPHPLC Priority 1 SFC SFC (High Speed) ModeSelect->SFC Priority 2

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte properties.

Primary Protocol: Normal Phase HPLC

This is the "Gold Standard" for phenethylamine derivatives. The combination of a polysaccharide selector and a non-polar mobile phase maximizes the interaction between the chiral cavity and the aromatic substituents.

Recommended Columns (Screen in this order)
  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - High success rate for bulky aromatics.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - Complementary selectivity.

Experimental Conditions
ParameterSettingTechnical Rationale
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)Ethanol provides better mass transfer than IPA for amines. DEA is critical to suppress silanol interactions [1].
Flow Rate 1.0 mL/min (for 4.6mm ID column)Standard linear velocity for 5µm particles.
Temperature 25°CStart at ambient. Lowering to 10°C can increase resolution (

) by enhancing enthalpy-driven separation.
Detection UV @ 220 nm and 254 nmThe phenyl ring absorbs well at 254 nm; 220 nm captures the amine/alkyl contribution.
Step-by-Step Protocol
  • System Passivation: Flush the HPLC lines with Ethanol to remove any traces of Reversed Phase solvents (Water/Acetonitrile), which can immiscible or damage normal phase columns.

  • Mobile Phase Prep: Premix n-Hexane and Ethanol. Add 0.1% Diethylamine (DEA) to the premix.[2] Do not rely on the pump to mix additives.

  • Equilibration: Equilibrate the column for at least 20 column volumes (approx. 30-40 mins).

  • Sample Dilution: Dissolve the sample in the mobile phase . If the sample is a salt (e.g., HCl salt), add a drop of DEA to the sample vial to neutralize it to the free base.

Secondary Protocol: SFC (Supercritical Fluid Chromatography)

If you require higher throughput or "green" purification.

Recommended Column
  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized phase, robust for amine-specific modifiers.

Experimental Conditions
ParameterSettingTechnical Rationale
Mobile Phase

/ Methanol + 0.2% Isopropylamine (85 : 15)
Methanol is the strongest solvent for SFC; Isopropylamine (IPA-amine) is a stronger base than DEA, ideal for SFC density [2].
Back Pressure 120 - 150 barHigher density improves solubility of the polar amine.
Temperature 35°CSlightly elevated temperature prevents phase separation of the additive.

Troubleshooting Guide (FAQ)

User Query: "My peaks are tailing significantly (


). Is the column dead?"

Support Engineer Response: Likely not. Tailing in primary amines is almost always chemical, not physical.

Troubleshooting Issue Symptom: Peak Tailing CheckAdditive Check Mobile Phase Additive Issue->CheckAdditive AddDEA Action: Add 0.1% DEA or TEA CheckAdditive->AddDEA Additive Missing CheckSample Check Sample Solvent CheckAdditive->CheckSample Additive Present MatchMP Action: Dissolve Sample in Mobile Phase CheckSample->MatchMP Strong Solvent Used CheckSalt Is Sample a Salt (HCl)? CheckSample->CheckSalt Solvent OK FreeBase Action: Neutralize in vial with excess base CheckSalt->FreeBase Yes

Figure 2: Diagnostic logic for resolving peak tailing in basic amines.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Broad Peaks / Tailing Interaction with silanols (

).
Add 0.1% DEA (Diethylamine) or TEA (Triethylamine) to the mobile phase. For SFC, use Isopropylamine.
Split Peaks Sample solvent mismatch.The sample is likely dissolved in 100% Ethanol or Isopropanol while the mobile phase is 90% Hexane. Dissolve sample in Mobile Phase.
No Retention (

)
Mobile phase too strong.Reduce Ethanol content to 2% or 5%. Switch to Hexane : IPA (IPA is a weaker eluent than EtOH).
Poor Resolution (

)
Temperature too high.Lower column oven temperature to 10°C - 15°C . Enantioseparation is enthalpy-driven; lower T often improves selectivity (

).

Advanced Option: Derivatization

If direct separation fails (rare for this structure), or if you need higher sensitivity (fluorescence), derivatize the amine.

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Mechanism: Reacts with the primary amine to form a thiourea diastereomer.

  • Benefit: Converts the basic amine into a neutral thiourea, eliminating tailing and adding more chiral centers to aid separation.

  • Protocol: Mix amine + GITC in Acetonitrile (1:1 molar ratio) at room temp for 30 mins. Inject directly [3].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Detailed guidelines on using basic additives for primary amines).

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. (Establishes Isopropylamine as a superior additive for SFC).

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Peak Tailing. (Mechanistic explanation of amine-silanol interactions).

  • Lim, Y., et al. (2016).[3] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis.

Sources

Reference Data & Comparative Studies

Validation

Guide to Structural Elucidation: 1-(3-Methoxy-5-methylphenyl)propan-1-amine vs. Isobaric Analogues

Introduction: The Isobaric Challenge In the development of central nervous system (CNS) active agents, the structural motif of 1-(3-methoxy-5-methylphenyl)propan-1-amine (Target Compound A ) represents a specific hybrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isobaric Challenge

In the development of central nervous system (CNS) active agents, the structural motif of 1-(3-methoxy-5-methylphenyl)propan-1-amine (Target Compound A ) represents a specific hybrid of benzylamine and phenethylamine pharmacophores.

However, its synthesis and verification present a unique challenge: the "Isobaric Minefield." Several structural isomers share the exact molecular formula (C₁₁H₁₇NO , MW: 179.26 Da) but possess vastly different pharmacological profiles and legal classifications.

This guide provides a definitive, self-validating analytical framework to differentiate Target A from its two most critical confounders:

  • The "Amphetamine" Isomer: 1-(3-methoxy-5-methylphenyl)propan-2-amine (Isomer B ).

  • The "Regio" Isomer: 1-(2-methoxy-5-methylphenyl)propan-1-amine (Isomer C ).

Structural Comparison
FeatureTarget A (Benzylamine Type)Isomer B (Amphetamine Type)Isomer C (Ortho-Regioisomer)
Core Structure 1-Phenylpropan-1-amine1-Phenylpropan-2-amine1-Phenylpropan-1-amine
Chiral Center C1 (Benzylic)C2 (Non-benzylic)C1 (Benzylic)
Ring Substitution 3,5-Disubstituted (Meta)3,5-Disubstituted (Meta)2,5-Disubstituted (Ortho/Meta)
Key Risk Target MoleculeControlled Substance AnalogSynthetic Impurity

Tier 1: Mass Spectrometry (The Screening Tool)

Mass Spectrometry (GC-MS or LC-MS) is the fastest method to distinguish the Target A (benzylamine) from Isomer B (amphetamine). The differentiation relies on the dominant


-cleavage mechanism.
The Mechanism

Nitrogen-containing compounds undergo


-cleavage, where the bond adjacent to the nitrogen atom breaks to stabilize the radical cation.
  • Target A (Propan-1-amine): The amine is at C1.[1]

    
    -cleavage removes the alkyl tail (ethyl group).
    
  • Isomer B (Propan-2-amine): The amine is at C2.[2][3]

    
    -cleavage breaks the benzylic bond, releasing the benzyl radical.
    
Analytical Criteria (The "Base Peak" Rule)
CompoundFragmentation PathwayPredicted Base Peak (

)
Diagnostic Ion
Target A Loss of Ethyl radical (-29 Da)150 ($[Ar-CH=NH_2]^+ $)High mass base peak
Isomer B Loss of Benzyl radical (-135 Da)44 ($[CH_3-CH=NH_2]^+ $)Low mass base peak

Critical Insight: If your mass spectrum shows a base peak at


 44 , you have synthesized the amphetamine isomer (Isomer B), not the target benzylamine.

MS_Fragmentation cluster_0 Target A (Benzylamine Type) cluster_1 Isomer B (Amphetamine Type) A Molecular Ion (m/z 179) B α-Cleavage (Loss of Et) A->B C Base Peak (m/z 150) [Ar-CH=NH2]+ B->C X Molecular Ion (m/z 179) Y α-Cleavage (Loss of Benzyl) X->Y Z Base Peak (m/z 44) [Me-CH=NH2]+ Y->Z

Figure 1: Comparative fragmentation pathways. The base peak shift from 150 to 44 is the primary differentiator.

Tier 2: NMR Spectroscopy (The Gold Standard)

While MS distinguishes the chain isomer, NMR is required to rule out Regioisomers (Isomer C) . The specific 3,5-substitution pattern of the target creates a unique symmetry lacking in 2,5- or 2,3-isomers.

Experimental Protocol
  • Solvent: DMSO-

    
     (preferred for amine proton visibility) or 
    
    
    
    .
  • Frequency: 400 MHz minimum recommended.

A. Aromatic Region Analysis (Coupling Constants)

The "smoking gun" for the 3,5-substitution pattern is the Meta-Coupling (


 Hz) .
  • Target A (3,5-sub): Protons at positions 2, 4, and 6 are all meta to each other.

    • Observation: Three distinct signals (or 2:1 ratio if symmetric) appearing as singlets or narrow doublets (

      
       Hz). No large splitting.
      
  • Isomer C (2,5-sub): Protons at positions 3 and 4 are ortho to each other.

    • Observation: You will see a large doublet (

      
       Hz) for the H3/H4 interaction.
      
B. Aliphatic Region Analysis (Chain Verification)

To confirm the amine position (Propan-1-amine vs Propan-2-amine):

ProtonTarget A (Propan-1-amine)Isomer B (Propan-2-amine)
Benzylic H Triplet (

3.7-3.9 ppm)
Doublet/Multiplet (

2.6-2.8 ppm, CH2)

-Methine
N/A (Amine is benzylic)Multiplet (

3.0-3.2 ppm)
Terminal Methyl Triplet (

0.8-0.9 ppm)
Doublet (

1.1 ppm)
Comparative Data Table (Predicted in )
PositionTarget A (

ppm)
Multiplicity

(Hz)
Interpretation
Ar-H2 6.65bs / d~1.8Meta coupling only
Ar-H4 6.55bs / d~1.8Meta coupling only
Ar-H6 6.65bs / d~1.8Meta coupling only
-OCH3 3.78s-Methoxy Singlet
Ar-CH3 2.30s-Aryl-Methyl Singlet
H-1 (CH-N) 3.85t7.0Benzylic amine (Diagnostic)
H-2 (CH2) 1.65m-Methylene bridge
H-3 (CH3) 0.88t7.4Terminal methyl

Tier 3: Chiral Separation (Enantiomeric Purity)

Since C1 is a chiral center, the synthesized product will be a racemate (50:50 R/S) unless an asymmetric synthesis or resolution is performed.

Protocol: Normal Phase Chiral HPLC

Objective: Quantify Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak® AD-H or Chiralpak® IB (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: These polysaccharide columns are industry standards for primary amines.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Role of Diethylamine (DEA): Essential additive. Without a basic modifier, the primary amine will interact with residual silanols on the silica support, causing peak tailing and poor resolution.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 220 nm (Absorption of the benzene ring).

  • Temperature: 25°C.

Self-Validating Check: Inject the racemate first to establish the separation window. If peaks overlap (


), lower the IPA concentration to 5% or switch to Ethanol.

Summary Decision Tree

Use this logic flow to certify your compound.

DecisionTree Start Unknown Sample (C11H17NO) MS_Step Step 1: Mass Spectrometry (EI/ESI) Start->MS_Step Check_BasePeak Check Base Peak MS_Step->Check_BasePeak IsomerB Base Peak m/z 44 CONCLUSION: Isomer B (Amphetamine Type) Check_BasePeak->IsomerB m/z 44 TargetPath Base Peak m/z 150 (Loss of Ethyl) Check_BasePeak->TargetPath m/z 150 NMR_Step Step 2: 1H NMR (Aromatic Region) TargetPath->NMR_Step Check_Coupling Check J Coupling NMR_Step->Check_Coupling IsomerC Large Doublet (J ~8Hz) CONCLUSION: Isomer C (Ortho-Substituted) Check_Coupling->IsomerC Ortho Coupling TargetConfirmed Singlets/Small Doublets (J ~2Hz) CONCLUSION: Target Structure Confirmed Check_Coupling->TargetConfirmed Meta Coupling Chiral_Step Step 3: Chiral HPLC (Determine R/S Ratio) TargetConfirmed->Chiral_Step

Figure 2: Analytical workflow for structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for -cleavage mechanisms in amines).
  • Daicel Corporation. (2025). Chiral Column Selection Guide for Amines. (Standard protocols for polysaccharide column selection).

  • PubChem. (2025). Compound Summary: 1-(3-methoxy-5-methylphenyl)propan-1-amine. National Library of Medicine.

  • ChemGuide. (2025). Fragmentation Patterns in Mass Spectrometry: Amines.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxy-5-methylphenyl)propan-1-amine

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Methoxy-5-methylphenyl)propan-1-amine. As a substituted phenethylamine derivative, this compound requires careful handling...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Methoxy-5-methylphenyl)propan-1-amine. As a substituted phenethylamine derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety standards.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific, comprehensive Safety Data Sheet (SDS) for 1-(3-Methoxy-5-methylphenyl)propan-1-amine is not widely available, its chemical structure—a substituted primary amine—allows for a reliable hazard assessment based on analogous compounds. Structurally similar chemicals, such as methoxy-substituted phenethylamines, exhibit a consistent pattern of hazards that must be presumed for this compound.

Key Anticipated Hazards:

  • Corrosivity: Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4] The amine functional group is basic and can disrupt biological tissues upon contact.

  • Toxicity: It is likely harmful if swallowed or inhaled.[2][5]

  • Sensitization: There is a potential for it to cause an allergic skin reaction, a common characteristic of this chemical class.[1][2]

  • Environmental Hazard: Amines can be harmful to aquatic life, with potentially long-lasting effects.[1][2][5] This ecotoxicity is a primary reason why disposal via the sanitary sewer system is strictly prohibited.[6][7]

Thermal or oxidative degradation of amines can lead to the release of irritating or toxic vapors, including ammonia and nitrogen oxides.[1][8][9][10] This underscores the importance of proper storage and handling to prevent decomposition.

Hazard Category Anticipated GHS Classification Implication & Rationale
Skin Corrosion/Irritation Category 1B/1C (H314)Causes severe skin burns and eye damage. The basicity of the amine group can lead to chemical burns on contact.
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed. Ingestion can cause severe damage to the gastrointestinal tract.[1]
Skin Sensitization Category 1 (H317)May cause an allergic skin reaction. Repeated exposure can lead to sensitization in susceptible individuals.[1]
Aquatic Hazard Acute & Chronic (H402, H412)Harmful to aquatic life with long-lasting effects. Release into waterways can disrupt ecosystems.
Core Principles of Chemical Waste Management

The disposal of 1-(3-Methoxy-5-methylphenyl)propan-1-amine must be managed as hazardous chemical waste. The following principles, derived from federal regulations and institutional best practices, are non-negotiable.[7][11]

  • Prohibition of Sewer or Trash Disposal: Never dispose of this chemical, in any quantity, down the sink or in the regular trash.[6][7]

  • Waste Minimization: Employ pollution prevention techniques by using only the amount of material necessary for your work.[6]

  • Segregation is Key: Never mix incompatible wastes.[6][12] Store this amine-based waste separately from acids, acid chlorides, and strong oxidizing agents to prevent violent reactions.[8][13]

  • Point of Generation: Accumulate waste at or near the location where it is generated, in a designated area known as a Satellite Accumulation Area (SAA).[11][14][15]

  • Closed Container Policy: All hazardous waste containers must be kept tightly sealed except when actively adding waste.[6][15][16] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing 1-(3-Methoxy-5-methylphenyl)propan-1-amine waste from generation to final pickup.

Step 1: Select the Appropriate Waste Container

  • Compatibility: The container must be chemically compatible with the amine. A glass bottle, such as the original manufacturer's bottle or a clean solvent bottle, is typically appropriate.[15][17] Do not use food-grade containers like milk jugs.[12][15]

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[6][7]

Step 2: Waste Collection and Segregation

  • Designated Container: Dedicate a specific, labeled container for this waste stream. If mixing with solvents, ensure they are compatible (e.g., non-halogenated solvents). Avoid mixing with other waste streams like heavy metals or aqueous solutions to prevent complex and costly disposal procedures.[12][14]

  • Segregated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[15] Use secondary containment (such as a plastic bin) to contain any potential leaks.[6] Physically separate the amine waste from all acids and oxidizers.[12][15]

Step 3: Proper Labeling

  • Immediate Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste".[6]

    • The full, unabbreviated chemical name: "1-(3-Methoxy-5-methylphenyl)propan-1-amine".

    • The approximate percentage of each component if it is a mixture.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic," "Environmental Hazard").

    • The date the container was filled.[6]

Step 4: Requesting Disposal

  • Do Not Stockpile: Request a waste pickup from your institution's Environmental Health and Safety (EHS) department as soon as the container is full or before it exceeds storage time limits (often six months in academic labs).[6][7][14]

  • Follow Institutional Procedures: Use your organization's specific system, such as an online portal or phone request, to schedule a pickup.[12][15]

Step 5: Managing Empty Containers

  • Definition of Empty: A container is not considered empty until it has been thoroughly emptied of its contents by normal methods.[11]

  • Triple Rinsing: Because this chemical class can be acutely toxic, empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11][12]

  • Collect the Rinsate: The first rinse is hazardous and must be collected and disposed of as chemical waste in your designated container.[12] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a chemical fume hood), deface or remove the original label. The clean, empty container may then be disposed of in the regular laboratory trash or recycling, per your institution's policy.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 1-(3-Methoxy-5-methylphenyl)propan-1-amine and associated waste.

G Disposal Workflow for 1-(3-Methoxy-5-methylphenyl)propan-1-amine cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposition Final Disposition cluster_ancillary Ancillary Procedures start Unwanted Chemical or Contaminated Material identify_hazards Identify Hazards: Corrosive, Toxic, Skin Sensitizer, Aquatic Hazard start->identify_hazards empty_container Empty Container start->empty_container select_container Select Compatible, Sealable Container identify_hazards->select_container Proceed with Disposal segregate Segregate from Acids & Oxidizers select_container->segregate label_waste Attach Completed Hazardous Waste Label segregate->label_waste store_saa Store in Secondary Containment in SAA label_waste->store_saa request_pickup Request Pickup by EHS store_saa->request_pickup Container Full or Time Limit Reached spill Spill Occurs spill_cleanup Cleanup with Inert Absorbent. Collect as Hazardous Waste. spill->spill_cleanup spill_cleanup->select_container triple_rinse Triple Rinse. Collect Rinsate as Waste. empty_container->triple_rinse triple_rinse->select_container Add Rinsate to Waste

Caption: Decision workflow for handling and disposing of amine waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][16]

  • Wear PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is suitable for incidental splashes), and chemical safety goggles or a face shield.[1][4][16]

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[1][16]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible container for hazardous waste disposal.[1][16][18]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris and request a pickup from EHS.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the valuable work of research and development does not come at the cost of personal health or environmental integrity.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • SAFETY DATA SHEET - (R)-(+)-1-(3-Methoxyphenyl)ethylamine. Fisher Scientific.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet - 1-Methoxy-2-Propanol. Hazardous according to Worksafe Australia criteria.
  • SAFETY DATA SHEET - 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. TCI Chemicals.
  • 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058. PubChem.
  • 2-Phenylethylamine hydrochloride Safety D
  • Safety Data Sheet - 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. Peer-reviewed article.
  • SAFETY DATA SHEET - 3-Methoxypropylamine. Fisher Scientific.
  • 3-METHOXYPROPYLAMINE, 99.5% - Safety Data Sheet. North Metal and Chemical Company.
  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. TCI Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET - 3-Amino-5-methylphenol. Sigma-Aldrich.
  • Material Safety Data Sheet - 3-Methoxy Propylamine. CDH Fine Chemical.
  • Trade name : Lithofin MPP Safety D
  • Material Safety D
  • Methoxypropylamine (MOPA) Product Safety Summary.
  • Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • 1-(3-Methoxy-2-methylphenyl)-N-methylpropan-2-amine | C12H19NO | CID 91693755. PubChem.
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
  • Amines Used in CO2 Capture.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.

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